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Compound of Interest

Compound Name: Fmoc-L-Tyr(CH2-Chx)-OH

CAS No.: 960360-37-6

Cat. No.: B2518146 Get Quote

Executive Summary: Breaking the Barrier
The therapeutic potential of peptides is immense, offering high specificity and low off-target

toxicity. However, their clinical utility is often hampered by a critical flaw: poor membrane

permeability. The hydrophilic backbone and high molecular weight of most peptides prevent

their passive diffusion across the lipid bilayer to engage intracellular targets. This guide details

a robust chemical strategy to mitigate this issue through the incorporation of Fmoc-Tyr(CH₂-

Chx)-OH, a non-canonical, sterically bulky, and hydrophobic amino acid derivative. By

introducing a cyclohexylmethyl group onto the tyrosine side chain, we can fundamentally alter

the physicochemical properties of a peptide, promoting membrane interaction and facilitating

translocation. This document provides the mechanistic rationale, detailed synthesis protocols,

and permeability assessment methodologies to empower researchers to apply this technique

effectively.

Mechanistic Rationale: How Cyclohexyl Modification
Drives Permeability
The core principle behind using Fmoc-Tyr(CH₂-Chx)-OH is to increase the hydrophobicity and

lipophilicity of the peptide in a localized, strategic manner. Introducing highly hydrophobic

residues like cyclohexylalanine (Cha) or its derivatives into a peptide sequence enhances its

interaction with the lipid components of the cell membrane.[1][2]
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The proposed mechanism involves several cooperative effects:

Hydrophobic Footprint: The bulky cyclohexyl group acts as a "hydrophobic anchor." When

the peptide approaches the cell surface, this group preferentially partitions into the non-polar,

acyl chain region of the lipid bilayer. This initial interaction is a key driver for localizing the

peptide at the membrane interface.[3]

Membrane Disruption: The insertion of this bulky, non-planar group into the highly ordered

lipid bilayer induces a local disruption in lipid packing. This transient perturbation can lower

the energy barrier for the rest of the peptide to translocate, creating a temporary "pore" or

channel-like defect.[4]

Enhanced Amphipathicity: When placed strategically within a peptide sequence, the

Tyr(CH₂-Chx) residue can significantly increase the overall amphipathicity. This property is

crucial for many membrane-active peptides, allowing one face of the peptide to interact with

the hydrophobic membrane core while the other face, potentially containing charged

residues, interacts with the polar head groups.[5]

This multi-pronged mechanism facilitates a shift from unfavorable interactions in the aqueous

phase to favorable partitioning and subsequent translocation across the membrane barrier.
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Figure 1: Proposed Mechanism of Tyr(CH₂-Chx) Enhanced Permeability
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Caption: Proposed mechanism for enhanced peptide permeability.
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Experimental Protocols
A successful outcome depends on two phases: correctly synthesizing the modified peptide and

accurately measuring its permeability.

Protocol: Solid-Phase Peptide Synthesis (SPPS) with
Fmoc-Tyr(CH₂-Chx)-OH
This protocol details the manual incorporation of Fmoc-Tyr(CH₂-Chx)-OH into a peptide

sequence using standard Fmoc/tBu chemistry.[6][7]

Materials:

Resin: Rink Amide or 2-Chlorotrityl Chloride resin, pre-loaded with the C-terminal amino acid

or ready for loading.

Solvents: High-purity, amine-free Dimethylformamide (DMF), Dichloromethane (DCM).

Deprotection Solution: 20% (v/v) piperidine in DMF.

Amino Acids: Standard Fmoc-protected amino acids and Fmoc-Tyr(CH₂-Chx)-OH.

Activation/Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium

hexafluorophosphate), DIPEA (N,N'-Diisopropylethylamine).

Washing Solvents: DMF, Isopropanol (IPA), DCM.

Cleavage Cocktail: Reagent K (TFA/Thioanisole/Water/Phenol/EDT; 82.5:5:5:5:2.5).

Precipitation/Wash: Cold Diethyl Ether.

Qualitative Test: Ninhydrin test solution.

Step-by-Step Methodology:

Resin Swelling: Place the resin (e.g., 0.1 mmol scale) in a fritted reaction vessel. Swell in

DCM for 30 minutes, followed by DMF for 30 minutes. Drain the solvent.[8]
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Fmoc Deprotection: Add the deprotection solution (20% piperidine in DMF) to the resin.

Agitate for 3 minutes, drain. Add a fresh aliquot of the deprotection solution and agitate for

10-15 minutes. Drain and wash the resin thoroughly with DMF (5x), IPA (2x), and DMF (3x).

Scientist's Note: The first 3-minute wash removes the dibenzofulvene-piperidine adduct,

which can cause side reactions. The second, longer incubation ensures complete removal

of the Fmoc group.[9]

Amino Acid Activation (for Tyr(CH₂-Chx) or other residues): In a separate vial, dissolve

Fmoc-Tyr(CH₂-Chx)-OH (3-4 equivalents relative to resin loading) and HBTU (0.98 eq.

relative to the amino acid) in a minimal amount of DMF. Add DIPEA (6-8 eq. relative to resin

loading). Allow to pre-activate for 2-5 minutes.

Scientist's Note: Pre-activation is crucial. Adding the coupling mixture directly to the resin

can lead to guanidinylation of the free N-terminus by HBTU, terminating the chain.[9] The

use of excess reagents drives the reaction to completion, a key principle of SPPS.[10]

Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate at

room temperature for 1-2 hours.

Self-Validation Check: Perform a qualitative ninhydrin test. Take a few beads of resin,

wash them thoroughly with IPA, and add the ninhydrin solutions. Heat to ~100°C for 5

minutes. A dark blue/purple color indicates incomplete coupling (free primary amines). A

yellow/clear color indicates a successful coupling. If the test is positive, drain the coupling

solution and recouple with a fresh batch of activated amino acid.[11]

Washing: Once coupling is complete (negative ninhydrin test), drain the coupling solution

and wash the resin thoroughly with DMF (5x), IPA (2x), and DCM (3x).

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in your sequence.

Final Cleavage and Deprotection: After the final Fmoc deprotection, wash the peptide-resin

with DMF, then DCM, and dry it under a vacuum. Add the cleavage cocktail (e.g., Reagent K,

~10 mL per 0.1 mmol of resin) and agitate for 2-3 hours at room temperature.

Scientist's Note: The cleavage cocktail contains scavengers (thioanisole, phenol, EDT) to

trap the highly reactive carbocations generated from the acid-labile side-chain protecting
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groups (like tBu), preventing side reactions with sensitive residues like Trp or Met.[9][11]

Peptide Precipitation & Purification: Filter the cleavage solution into a centrifuge tube

containing cold diethyl ether (~40 mL). A white precipitate (the crude peptide) should form.

Centrifuge, decant the ether, and wash the pellet with cold ether 2-3 more times. Dry the

crude peptide under vacuum. Purify using reverse-phase HPLC.

Protocol: Parallel Artificial Membrane Permeability
Assay (PAMPA)
The PAMPA model is an excellent first-pass screen as it specifically measures passive

diffusion, the transport mechanism most influenced by the Tyr(CH₂-Chx) modification.[12][13]

Materials:

PAMPA plate system (e.g., 96-well format with a donor plate and an acceptor plate).

Artificial membrane lipid solution (e.g., 2% w/v L-α-phosphatidylcholine in dodecane).

Phosphate-buffered saline (PBS), pH 7.4.

Test peptides (parent and Tyr(CH₂-Chx)-modified), dissolved in a stock solution (e.g., 10 mM

in DMSO).

Control compounds: High permeability (e.g., Propranolol) and low permeability (e.g.,

Atenolol).

Plate reader or LC-MS/MS for quantification.

Step-by-Step Methodology:

Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor

plate.

Prepare Artificial Membrane: Using a pipette, carefully add 5 µL of the artificial membrane

lipid solution to the filter of each well in the donor plate. Allow the solvent to evaporate for a

few minutes, leaving a stable lipid layer.[14]
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Prepare Donor Solutions: Dilute the stock solutions of your test peptides and controls to the

final desired concentration (e.g., 100 µM) in PBS.

Load Donor Plate: Add 150 µL of the donor solutions (test peptides and controls) to the lipid-

coated donor plate wells.

Assemble and Incubate: Carefully place the donor plate on top of the acceptor plate, creating

a "sandwich." Ensure the bottom of the donor wells makes contact with the buffer in the

acceptor wells. Incubate the assembly at room temperature for 4-16 hours in a sealed

chamber with a wet paper towel to minimize evaporation.[14][15]

Sample Collection & Analysis: After incubation, carefully separate the plates. Collect samples

from both the donor and acceptor wells.

Quantification: Determine the concentration of the peptide in the donor and acceptor wells

using a suitable analytical method (e.g., LC-MS/MS for high sensitivity and specificity).

Calculate Apparent Permeability (Papp): Use the following equation to calculate the apparent

permeability coefficient:

Papp (cm/s) = [-VD * VA / ((VD + VA) * Area * Time)] * ln(1 - [CA] / [Ceq])

Where:

VD = Volume of donor well (cm³)

VA = Volume of acceptor well (cm³)

Area = Effective surface area of the membrane (cm²)

Time = Incubation time (seconds)

[CA] = Peptide concentration in the acceptor well

[Ceq] = Equilibrium concentration, calculated from concentrations in donor and acceptor

wells.
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Compounds are generally classified as having low permeability (Papp < 1.0 x 10⁻⁶ cm/s) or

high permeability (Papp > 1.0 x 10⁻⁶ cm/s).[12]

Data Interpretation & Case Study
To illustrate the effectiveness of this modification, consider a hypothetical case study of a 10-

residue peptide (Parent-Pep) designed to inhibit an intracellular protein. Its permeability is

compared against an analog where a central Leucine is replaced with Tyr(CH₂-Chx) (Modified-

Pep).

Parameter Parent-Pep Modified-Pep
Rationale for

Change

Sequence

Ac-Gly-Arg-Lys-Leu-

Val-Trp-Ala-Gln-Arg-

NH₂

Ac-Gly-Arg-Lys-

Tyr(CH₂-Chx)-Val-Trp-

Ala-Gln-Arg-NH₂

Strategic replacement

of a hydrophobic

residue.

MW ( g/mol ) 1205.5 1340.7

Increased molecular

weight due to the

modification.

cLogP (Calculated) 0.85 2.95
Significant increase in

lipophilicity.

PAMPA Papp (x 10⁻⁶

cm/s)
0.3 ± 0.1 4.2 ± 0.5

>10-fold increase in

passive permeability.

Permeability Class Low High

Shift from

impermeable to

permeable.

The data clearly demonstrates that a single, strategic substitution with Tyr(CH₂-Chx) can

dramatically increase the apparent permeability, moving the peptide from a "low" to a "high"

permeability class. This shift is critical for enabling the peptide to reach its intracellular target at

a therapeutically relevant concentration.

Overall Workflow
The entire process, from concept to validation, can be visualized as a streamlined workflow.
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Figure 2: Workflow for Developing Permeable Peptides
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Caption: High-level experimental workflow.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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